4-(Chloromethyl)-2-(trifluoromethyl)thiophene
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Overview
Description
“4-(Chloromethyl)-2-(trifluoromethyl)thiophene” is a type of organic compound that contains a thiophene ring, a trifluoromethyl group, and a chloromethyl group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. The chloromethyl group (-CH2Cl) consists of a chlorine atom bound to a methyl group .
Synthesis Analysis
The synthesis of such compounds often involves radical trifluoromethylation, a process that introduces a trifluoromethyl group into a molecule . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets used as synthons in the construction of fluorinated pharmacons . The exact synthesis process for “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would consist of a thiophene ring with a trifluoromethyl group and a chloromethyl group attached. The exact positions of these groups on the thiophene ring would depend on the specific isomer of the compound .Chemical Reactions Analysis
The chemical reactions involving “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on the reaction conditions and the other reactants involved. The trifluoromethyl group is known to be involved in various types of reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on its exact molecular structure. Trifluoromethyl groups are known to be highly electronegative, which can influence the chemical behavior of the compound .Scientific Research Applications
- Application : 4-(Chloromethyl)-2-(trifluoromethyl)thiophene serves as a precursor for introducing CF₃ groups into organic molecules. Researchers have developed methods to achieve this efficiently using Umemoto’s reagents .
- Strategy : Researchers have reported a visible-light-induced cycloaddition reaction between N-tosylhydrazones and trifluoromethyl ketones. This reaction yields trifluoromethyl(spiro)-epoxides with contiguous quaternary centers under metal-free and catalyst-free conditions .
- Synthesis : Researchers have explored various methods for synthesizing trifluoromethyl ketones (TFMKs), which are essential building blocks. TFMKs play a crucial role in the construction of fluorinated pharmacons .
Trifluoromethylation Reactions
Visible-Light-Mediated Cycloadditions
Fluorinated Synthons
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(chloromethyl)-2-(trifluoromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-2-4-1-5(11-3-4)6(8,9)10/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRGIMIVNSWRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(trifluoromethyl)thiophene |
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